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Compound of Interest

Compound Name: 5-Bromo-2-chloroquinoline

Cat. No.: B1339913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Bromo-2-chloroquinoline. Due to the limited availability of specific experimental
spectra in publicly accessible databases, this document outlines the expected spectroscopic
characteristics based on the compound's structure and provides standardized experimental
protocols for acquiring such data. Predicted mass spectrometry data is also included to aid in

identification.
Compound Information
Property Value
Chemical Name 5-Bromo-2-chloroquinoline
CAS Number 99455-13-7
Molecular Formula CoHsBrCIN
Molecular Weight 242.50 g/mol
Chemical Structure CIC1=NC2=C(C=C1)C(Br)=CC=C2

Spectroscopic Data Summary

While specific experimental peak lists for 5-Bromo-2-chloroquinoline are not readily available
in the searched databases, the following tables are structured to present the expected data
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based on the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0
and 9.0 ppm. The exact chemical shifts and coupling constants would depend on the solvent

used.
. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) (ppm)
(Hz)
Data not
available

13C NMR (Carbon NMR) Data

The 3C NMR spectrum will display nine distinct signals for the nine carbon atoms in the
molecule, as they are in unique chemical environments. Aromatic and heteroaromatic carbons
typically resonate between 120 and 160 ppm.

Chemical Shift (8) (ppm) Assignment

Data not available

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of
the functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment
Data not available C-Cl stretch

Data not available C-Br stretch

Data not available C=N stretch (quinoline ring)

Data not available C=C stretch (aromatic ring)

Data not available C-H stretch (aromatic)

Data not available C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments. Due to the presence of bromine and chlorine isotopes, the mass
spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak.
Predicted data is available from sources such as PubChem.[1]

Predicted Mass Spectrometry Data[1]

Adduct Predicted m/z
[M+H]* 241.93668
[M+Na]* 263.91862
[M-H]~ 239.92212
[M]* 240.92885

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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» Dissolve approximately 5-10 mg of 5-Bromo-2-chloroquinoline in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) to a final volume of 0.5-0.7 mL in an NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
1H NMR Acquisition:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e Pulse Program: Standard single-pulse experiment.
e Acquisition Parameters:
o Number of scans: 16-64 (to achieve adequate signal-to-noise).
o Relaxation delay: 1-2 seconds.
o Acquisition time: 2-4 seconds.

e Processing:

o

Apply Fourier transformation.

[¢]

Phase the spectrum manually.

[e]

Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm or DMSO at
2.50 ppm).

[¢]

Perform baseline correction.
13C NMR Acquisition:
e Spectrometer: A 100 MHz or higher (corresponding to the *H frequency) NMR spectrometer.

e Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).

e Acquisition Parameters:
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o Number of scans: 1024 or more (due to the low natural abundance and sensitivity of :3C).

o Relaxation delay: 2-5 seconds.

e Processing:

o Apply Fourier transformation with an exponential window function (line broadening of 1-2
Hz).

o Phase the spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm or DMSO-ds at
39.52 ppm).

o Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film):

e Dissolve a small amount of 5-Bromo-2-chloroquinoline in a volatile organic solvent (e.g.,
dichloromethane or acetone).

o Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

» Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.

Data Acquisition:
e Spectrometer: A standard FT-IR spectrometer.
e Mode: Transmittance or Absorbance.
e Parameters:
o Scan range: 4000-400 cm~1.

o Resolution: 4 cm™1.
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o Number of scans: 16-32.

e Procedure:
o Record a background spectrum of the clean, empty sample compartment.
o Place the prepared salt plate in the sample holder.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of 5-Bromo-2-chloroquinoline (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

» Further dilute the stock solution to a final concentration suitable for the instrument (typically
in the ug/mL to ng/mL range).

Data Acquisition (Electrospray lonization - ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
« lonization Mode: Positive or negative electrospray ionization (ESI).

 Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

e Mass Range: Scan a mass range that includes the expected molecular weight of the
compound (e.g., m/z 100-500).

o Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic
pattern, as well as any significant fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Bromo-2-chloroquinoline.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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